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Compound of Interest

Compound Name: 4-(Phenylethynyl)benzoic acid

Cat. No.: B1587416 Get Quote

An In-Depth Technical Guide to 4-(Phenylethynyl)benzoic Acid: Properties, Synthesis, and

Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-(Phenylethynyl)benzoic acid is a rigid, bifunctional organic compound that has emerged as

a significant building block in medicinal chemistry, a potent regulator in agrochemical science,

and a prospective linker for advanced materials. Its unique structure, featuring a carboxylic acid

and a terminal phenyl group connected by a linear ethynyl spacer, imparts valuable

physicochemical properties for constructing highly ordered molecular architectures. This guide

provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol

for its synthesis via Sonogashira coupling, and an exploration of its current and potential

applications, offering researchers and developers a technical foundation for leveraging this

versatile molecule.

Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is critical for its effective

application, from storage and handling to reaction design. 4-(Phenylethynyl)benzoic acid is a

stable, solid compound under standard conditions.
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The key physicochemical properties of 4-(Phenylethynyl)benzoic acid are summarized in the

table below for quick reference.

Property Value Source(s)

Molecular Formula C₁₅H₁₀O₂ [1][2]

Molecular Weight 222.24 g/mol [2]

CAS Number 25739-23-5 [1][2][3][4]

Appearance White to off-white solid/powder [2][5]

Melting Point 220.5 - 221.0 °C [6]

Boiling Point
407.3 °C (at 760 mmHg,

predicted)
[7][4][6]

Density ~1.25 g/cm³ (predicted) [7][6]

Purity (Commercial) Typically ≥97% [2][5]

Synonyms
Tolan-4-carboxylic acid, p-

(Phenylethynyl)benzoic acid
[3]

Solubility and Storage
Solubility: Sparingly soluble in water. It exhibits good solubility in many organic solvents such

as ethanol, dimethylformamide (DMF), and acetone.

Storage: For optimal stability and to prevent degradation, the compound should be stored in

a tightly sealed container in a dry, refrigerated environment (2-8°C).[2][5]

Safety and Handling
4-(Phenylethynyl)benzoic acid is classified as a hazardous substance and requires careful

handling in a laboratory setting.

GHS Pictogram: GHS07 (Exclamation Mark).[2]

Signal Word: Warning.[2]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Measures: Standard personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, is mandatory. All handling should occur within a chemical

fume hood to avoid inhalation of dust particles.[2]

Synthesis and Characterization: A Self-Validating
Workflow
The most reliable and widely adopted method for synthesizing 4-(Phenylethynyl)benzoic acid
is the Sonogashira cross-coupling reaction.[8] This palladium- and copper-co-catalyzed

reaction forms the C-C bond between the alkyne and the aromatic ring, a cornerstone of

modern organic synthesis due to its high efficiency and functional group tolerance.

The causality behind this choice is the reaction's ability to proceed under relatively mild

conditions while ensuring a high yield of the desired diarylalkyne structure.[8] The following

protocol is a self-validating system, where successful synthesis is confirmed through rigorous

purification and spectroscopic analysis.

Experimental Protocol: Sonogashira Coupling and
Saponification
This two-step procedure first synthesizes the ethyl ester of the target compound, which is often

easier to purify via column chromatography than the free acid. The final step is a simple

hydrolysis to yield the desired product.

Step 1: Synthesis of Ethyl 4-(phenylethynyl)benzoate

Reactant Preparation: To an oven-dried Schlenk flask, add 4-iodobenzoic acid ethyl ester

(1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04

eq).

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20

minutes. This is critical as the palladium catalyst is oxygen-sensitive.
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Solvent and Reagent Addition: Add degassed solvent, typically triethylamine (Et₃N) or a

mixture of THF and Et₃N. The amine acts as both the solvent and the base required to

neutralize the HI byproduct.[8]

Alkyne Addition: Add phenylacetylene (1.1 eq) via syringe and stir the mixture at room

temperature or with gentle heating (40-50°C).

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting 4-iodobenzoic acid ethyl ester is consumed.

Workup and Purification: Upon completion, cool the mixture, filter it through a pad of celite to

remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude

product is then purified by silica gel column chromatography (using a hexane/ethyl acetate

gradient) to yield pure ethyl 4-(phenylethynyl)benzoate as a solid.[3]

Step 2: Saponification to 4-(Phenylethynyl)benzoic Acid

Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an

aqueous solution of sodium hydroxide (NaOH, ~2-3 eq).

Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the ester is

fully converted.

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under

reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2

using 1M HCl.

Precipitation and Isolation: The carboxylic acid will precipitate out of the solution as a solid.

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and

dry in a vacuum oven.

Visualization of Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
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Caption: Workflow for the synthesis of 4-(Phenylethynyl)benzoic acid.

Analytical Characterization for Structural Validation
To ensure trustworthiness, the identity and purity of the synthesized compound must be

unequivocally confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. For the

ethyl ester, characteristic signals include a triplet and quartet for the ethyl group, and

multiplets in the aromatic region (~7.3-8.1 ppm).[3] Upon conversion to the acid, the ethyl
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signals disappear and are replaced by a broad singlet for the carboxylic acid proton (>10

ppm), while the aromatic signals will show slight shifts.

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Key signals

include the alkyne carbons (~89-93 ppm), the aromatic carbons (~123-132 ppm), and the

carboxyl carbon (~167 ppm).[3]

Mass Spectrometry (MS): Provides the molecular weight, confirming the compound's identity.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C≡C triple bond

(around 2215 cm⁻¹) and the carboxylic acid C=O (around 1700 cm⁻¹) and broad O-H

stretches.

Applications in Research and Development
The rigid, linear geometry and bifunctional nature of 4-(Phenylethynyl)benzoic acid make it a

highly valuable molecule in diverse scientific fields.

Scaffold and Linker in Medicinal Chemistry
In drug development, precise control over the spatial arrangement of pharmacophores is

essential. The phenylethynyl moiety serves as an excellent rigid linker to connect different

functional parts of a molecule without conformational ambiguity.

G-Protein Coupled Receptor (GPCR) Agonists: The compound is a known reagent in the

synthesis of agonists for hGPR54 (also known as Kisspeptin receptor), which are

investigated for their role in modulating testosterone levels and have implications for

reproductive health and cancer therapies.[9] The rigid structure helps to orient the molecule

correctly within the receptor's binding pocket.

General Drug Design: Its structure can be used to probe protein binding sites or to construct

molecules where a specific distance and orientation between two interacting groups are

required for biological activity.

Ligand for Advanced Materials: Metal-Organic
Frameworks (MOFs)
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Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal

nodes and organic linkers.[10][11] The properties of a MOF—such as pore size, shape, and

chemical environment—are dictated by the geometry of its linkers.

Potential as a Rigid Linker: With a carboxylic acid at one end (a common coordinating group

for MOF synthesis) and a tunable phenyl group at the other, 4-(Phenylethynyl)benzoic acid
is an ideal candidate for creating linear, rigid struts in MOF architectures.[12]

Tunability: The terminal phenyl group can be further functionalized to introduce specific

chemical properties (e.g., hydrophobicity, catalytic sites) within the MOF pores, offering a

rational design strategy for materials tailored for gas storage, separation, or catalysis.

The logical relationship for its use in MOF synthesis is illustrated below.

Potential Applications
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Porous, Crystalline
Metal-Organic Framework

Coordination

4-(Phenylethynyl)benzoic Acid
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Role of 4-(Phenylethynyl)benzoic acid as a linker in MOFs.
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Caption: Role of 4-(Phenylethynyl)benzoic acid as a linker in MOFs.

High-Potency Plant Growth Regulator
Recent groundbreaking research has identified 4-(Phenylethynyl)benzoic acid (abbreviated

as PEBA in these studies) as a highly potent chemical pruning agent.[13][14]

Inhibition of Germination and Branching: PEBA has been shown to arrest tomato seed

germination at concentrations as low as 0.5 μM and effectively suppress the growth of lateral
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branches at 10-100 μM.[13][14]

Mechanism of Action: Its inhibitory effects are linked to the suppression of gibberellin (GA1)

accumulation and reactive oxygen species (ROS) generation, as well as perturbations in

other plant hormones.[13]

Agricultural Potential: This discovery positions PEBA as a promising candidate for replacing

manual pruning in horticulture, which could significantly reduce labor costs and the spread of

viruses. Field studies showed that foliar spraying altered tomato plant architecture without

negatively impacting fruit yield.[13] Furthermore, it showed low toxicity and low residue levels

in plants, highlighting its potential for sustainable agriculture.[14]

Conclusion
4-(Phenylethynyl)benzoic acid is far more than a simple organic molecule; it is a versatile

platform for innovation. Its well-defined synthesis, rigid structure, and dual functionality provide

chemists and material scientists with a reliable tool for building complexity and function. From

designing next-generation therapeutics and advanced materials to developing novel solutions

for sustainable agriculture, the applications of this compound are expanding. This guide serves

as a foundational resource, empowering researchers to confidently incorporate 4-
(Phenylethynyl)benzoic acid into their discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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